molecular formula C18H25BF2O5 B15341737 Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Cat. No.: B15341737
M. Wt: 370.2 g/mol
InChI Key: VBMTYUZGSBFPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a complex organic compound that features a boronic ester groupThe presence of the boronic ester group makes it a valuable intermediate in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Mechanism of Action

The primary mechanism by which Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves several key steps:

Comparison with Similar Compounds

Ethyl 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate can be compared with other boronic ester compounds, such as:

These compounds share similar reactivity in Suzuki-Miyaura coupling reactions but differ in their functional groups and specific applications.

Properties

Molecular Formula

C18H25BF2O5

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 4-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate

InChI

InChI=1S/C18H25BF2O5/c1-6-23-15(22)8-7-9-24-16-13(20)10-12(11-14(16)21)19-25-17(2,3)18(4,5)26-19/h10-11H,6-9H2,1-5H3

InChI Key

VBMTYUZGSBFPEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCCCC(=O)OCC)F

Origin of Product

United States

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